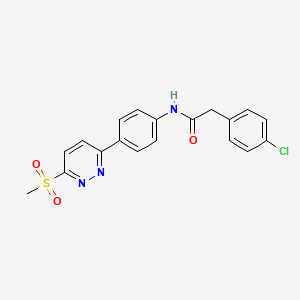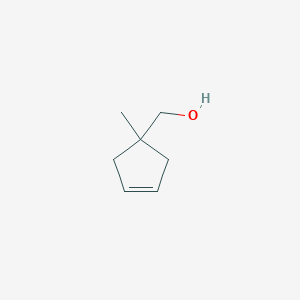
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
New tetrahydronaphthalene-sulfonamide derivatives, including compounds structurally similar to N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been synthesized for antimicrobial applications. These compounds have shown potent in vitro inhibitory activities against various Gram-positive, Gram-negative bacterial strains, and Candida Albicans. Additionally, QSAR studies have been conducted to correlate structure-activity relationships, demonstrating their potential as antimicrobial agents (Mohamed et al., 2021).
Cancer Research
1,4‐Naphthoquinone derivatives, related to the mentioned compound, have been synthesized and evaluated for their anticancer activities. These compounds have shown potent cytotoxic activities against various human cancer cell lines and demonstrated mechanisms such as apoptosis induction and cell cycle arrest. Their low toxicity to normal human cells further highlights their potential as anticancer agents (Ravichandiran et al., 2019).
Protein Kinase Inhibition
Isoquinolinesulfonamides, structurally related to the compound , have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. This discovery is significant for developing therapeutic agents for various diseases, including cancer and central nervous system disorders, as these kinases play critical roles in cellular signaling pathways (Hidaka et al., 1984).
Synthesis and Characterization
Research has also been focused on the synthesis and structural characterization of derivatives related to N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. These studies provide insights into their molecular structures and properties, contributing to the development of new compounds with potential therapeutic applications (Hayun et al., 2012).
Mécanisme D'action
Target of Action
The primary target of this compound is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
The compound acts as an inhibitor of the Lp-PLA2 enzyme . Lp-PLA2 has been found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . The enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women . Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis .
Biochemical Pathways
The inhibition of the Lp-PLA2 enzyme by this compound affects the atherosclerotic plaque formation pathway . By inhibiting the formation of lysophosphatidylcholine, it prevents the build-up of fatty streaks, which are precursors to atherosclerotic plaques .
Pharmacokinetics
It is known that the compound is aLp-PLA2 inhibitor , which suggests that it may be metabolized and eliminated through pathways common to other inhibitors of this enzyme.
Result of Action
The result of the compound’s action is the reduction in the formation of atherosclerotic plaques . This is achieved by inhibiting the Lp-PLA2 enzyme and thus preventing the formation of lysophosphatidylcholine, a component of fatty streaks .
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-27-14-13-24-12-4-7-18-8-10-20(16-22(18)24)23-28(25,26)21-11-9-17-5-2-3-6-19(17)15-21/h8-11,15-16,23H,2-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBHWTTWIGVNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3,4-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2915689.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2915693.png)

![N-[(3-ethoxy-4-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2915700.png)

![Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2915702.png)
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2915703.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2915704.png)